molecular formula C7H5N4+ B14469916 1H-Benzimidazole-2-diazonium CAS No. 66138-09-8

1H-Benzimidazole-2-diazonium

Cat. No.: B14469916
CAS No.: 66138-09-8
M. Wt: 145.14 g/mol
InChI Key: ZUMUNOBFFWJCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-diazonium (Chemical Formula: C7H5N4+) is a valuable aryl diazonium ion derivative used in organic synthesis and chemical biology research . Aryl diazonium ions are highly reactive electrophiles coveted in synthetic chemistry, though their inherent instability can limit their application . Researchers utilize this compound as a key synthetic intermediate. Its reactivity enables Suzuki cross-coupling reactions with aryl organoboranes, facilitating the formation of biaryl systems, which are important structural motifs in many functional molecules . Furthermore, the diazonium handle is instrumental in bioconjugation chemistry, particularly for labeling tyrosine-rich proteins, providing a method for studying and modifying biological structures . The core benzimidazole scaffold is a recognized pharmacophore in medicinal chemistry, often associated with diverse biological activities, which adds to the interest in its functionalized derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66138-09-8

Molecular Formula

C7H5N4+

Molecular Weight

145.14 g/mol

IUPAC Name

1H-benzimidazole-2-diazonium

InChI

InChI=1S/C7H5N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)/q+1

InChI Key

ZUMUNOBFFWJCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[N+]#N

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1h Benzimidazole 2 Diazonium

Dediazonization Pathways and Radical Generation

Dediazonization, the elimination of N₂, is a central feature of 1H-benzimidazole-2-diazonium's reactivity, providing a powerful method for generating benzimidazol-2-yl radicals. These radicals are valuable for forming new carbon-carbon and carbon-heteroatom bonds.

Aryl diazonium salts are known for their thermal instability, often decomposing violently upon heating. noaa.gov This decomposition serves as a common pathway for generating aryl radicals. The stability of a given diazonium salt is influenced by its counter-ion and the electronic properties of the aromatic ring. While many simple diazonium salts are hazardous and require low temperatures for handling, heterocyclic systems can exhibit greater stability. noaa.govyoutube.com For instance, the related compound 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) shows very high thermal stability, with a decomposition temperature of 369 °C. mdpi.com The thermal decomposition of this compound salt proceeds via the homolytic cleavage of the C-N bond, resulting in the formation of a benzimidazol-2-yl radical and the release of dinitrogen gas. This process is often spontaneous at elevated temperatures and can be harnessed for synthetic applications, though care must be taken due to the high energy of the reaction. noaa.gov

Photochemical methods offer a controlled way to generate aryl radicals from diazonium salts under mild conditions. rsc.orgsci-hub.se The process is often initiated by a single electron transfer (SET) from a photo-excited catalyst to the diazonium salt. rsc.org This reduction leads to an unstable radical species that rapidly extrudes N₂ to form the desired aryl radical. rsc.orgsci-hub.se

The photochemistry of related heterocyclic systems like 1H-benzotriazole involves N-N bond fission upon UV excitation to form a diazo intermediate, which can then be protonated to a diazonium ion. researchgate.net For this compound itself, UV irradiation of its tetrafluoroborate (B81430) salt has been shown to induce reactions. thieme-connect.de This activation is consistent with modern photoredox catalytic cycles where visible light is used to excite a catalyst (e.g., eosin (B541160) Y, ruthenium complexes), which then reduces the diazonium salt to generate the aryl radical. rsc.org This benzimidazol-2-yl radical can then participate in various synthetic transformations, such as C-C bond formation with heteroaromatics. rsc.org

Table 1: Methods for Aryl Radical Generation from Diazonium Salts

MethodStimulusMechanismOutcome
Thermal Decomposition HeatHomolytic cleavage of the C-N bondBenzimidazol-2-yl radical + N₂
Photochemical Activation UV or Visible LightSingle Electron Transfer (SET) from a photocatalystBenzimidazol-2-yl radical + N₂
Electrochemical Reduction Applied PotentialElectron transfer from an electrode surfaceBenzimidazol-2-yl radical + N₂

The electrochemical reduction of aryl diazonium salts is a versatile and widely used technique for modifying conductive surfaces, such as glassy carbon or graphene. acs.orgmdpi.com When a potential is applied, the this compound cation accepts an electron at the electrode surface. This initiates the irreversible loss of dinitrogen and the formation of a highly reactive benzimidazol-2-yl radical. mdpi.com This radical immediately attacks the electrode surface, forming a strong, covalent bond. acs.org

This process allows for the creation of robust, functionalized surfaces where benzimidazole (B57391) moieties are grafted onto the material. acs.orgmdpi.com The strategy can be performed in successive steps to create mixed organic layers. acs.org The formation of the grafted layer can be monitored by techniques like cyclic voltammetry, where the initial irreversible reduction wave disappears in subsequent scans as the active sites on the electrode surface become saturated. mdpi.com This method has been applied to develop electrochemical sensors and platforms for detecting biomolecules like DNA. mdpi.comnih.gov

Electrophilic and Nucleophilic Reactivity at the Diazonium Center

Beyond radical generation, the this compound cation exhibits dual reactivity at its diazonium group, acting as both an electrophile in coupling reactions and as a leaving group in nucleophilic substitution reactions.

Azo coupling is a classic example of electrophilic aromatic substitution where the diazonium cation acts as the electrophile. youtube.comlibretexts.org The this compound ion can react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. ijpbs.comresearchgate.netnih.gov The reaction proceeds because the terminal nitrogen of the diazonium group is electrophilic and is attacked by the activated aromatic ring of the coupling partner. youtube.comnumberanalytics.com

These reactions are typically performed at low temperatures in slightly acidic or basic media to ensure the stability of the diazonium salt and the reactivity of the nucleophilic partner. youtube.commdpi.com The resulting benzimidazole-containing azo dyes are of interest for various applications. ijpbs.com The general mechanism involves the attack of the electron-rich ring on the diazonium salt, forming a resonance-stabilized intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the final azo product. researchgate.netnumberanalytics.com

Table 2: Examples of Azo Coupling Partners for Diazonium Salts

Coupling Partner ClassExample CompoundActivating GroupProduct Type
Phenols Phenol (B47542)-OHAzo-substituted phenol ijpbs.com
Anilines N,N-Dimethylaniline-N(CH₃)₂Azo-substituted aniline (B41778) ijpbs.com
Naphthols 2-Naphthol-OHAzo-substituted naphthol
Heterocycles Pyrrole (B145914)Ring NitrogenAzo-substituted pyrrole researchgate.net

The diazonium group is an excellent leaving group, a property that is widely exploited in the nucleophilic displacement reactions of benzimidazole-2-diazonium salts. thieme-connect.de This pathway provides a route to introduce a variety of substituents at the 2-position of the benzimidazole ring, a position that can be difficult to functionalize directly via other means. thieme-connect.de

These transformations, often variants of the Sandmeyer reaction, involve the replacement of the –N₂⁺ group by a nucleophile, typically with the aid of a catalyst such as copper(I) salts. thieme-connect.delibretexts.org For example, treating 1H-benzimidazole-2-nitrosamine (a precursor to the diazonium ion) with hydrochloric acid or hydrobromic acid in the presence of copper metal yields the corresponding 2-chloro- and 2-bromo-1H-benzimidazoles. thieme-connect.de Similarly, the 2-fluoro derivative can be prepared by the UV irradiation of this compound tetrafluoroborate. thieme-connect.de

Table 3: Nucleophilic Displacement Reactions of this compound

Reagent(s)NucleophileProductReaction Name/TypeCitation
HBF₄, UV lightF⁻2-Fluoro-1H-benzimidazoleSchiemann-type reaction thieme-connect.de
HCl, CuCl⁻2-Chloro-1H-benzimidazoleSandmeyer-type reaction thieme-connect.de
HBr, CuBr⁻2-Bromo-1H-benzimidazoleSandmeyer-type reaction thieme-connect.de
KII⁻2-Iodo-1H-benzimidazoleSandmeyer-type reaction libretexts.org
CuCNCN⁻1H-Benzimidazole-2-carbonitrileSandmeyer-type reaction libretexts.org
H₂O, H⁺, heatOH⁻1H-Benzimidazol-2-olHydrolysis libretexts.org

Applications of 1h Benzimidazole 2 Diazonium in C C Bond Formation

Cross-Coupling Reactions Utilizing 1H-Benzimidazole-2-diazonium

This compound salts have emerged as versatile coupling partners in a range of palladium-catalyzed cross-coupling reactions. Their high reactivity often allows for milder reaction conditions compared to traditional aryl halides.

Heck-Matsuda Reactions with Olefins

The Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins using arenediazonium salts, is a powerful tool for C-C bond formation. wikipedia.org This method offers advantages over traditional Heck reactions, such as the ability to be performed without phosphine (B1218219) ligands and under aerobic conditions, making it more practical. wikipedia.org The reaction is often faster and can be carried out with or without a base. wikipedia.org

The reaction involves the coupling of an aryldiazonium salt with an alkene to form a substituted alkene. The catalytic cycle is understood to proceed through oxidative addition of the diazonium salt to a palladium(0) species, followed by migratory insertion of the olefin, syn β-hydride elimination, and reductive elimination. wikipedia.org

A variety of olefins, including allylic alcohols, conjugated alkenes, and unsaturated heterocycles, can be arylated using this method with simple palladium catalysts like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). wikipedia.org The reaction is notable for its good to excellent yields in the synthesis of functionalized arylvinylphosphonates, cinnamic derivatives, and benzalacetones. ajol.info For instance, the arylation of diethyl vinylphosphonate (B8674324) with various functionalized aryl diazonium salts using an in situ-formed palladium on aluminum phosphate (B84403) catalyst proceeds in excellent yields and with high stereoselectivity. ajol.info

Olefin SubstrateAryl Diazonium SaltCatalystSolventTemperature (°C)Yield (%)Reference
Methyl acrylate (B77674)4-Nitrobenzenediazonium tosylatePd(OAc)₂WaterRT96 beilstein-journals.org
Diethyl vinylphosphonateFunctionalized aryl diazonium saltsPd on AlPO₄Methanol45Excellent ajol.info
N-protected 2,5-dihydro-1H-pyrrolesAryldiazonium saltsPalladium with (S)-PyraBox--Good beilstein-journals.org

Table 1: Examples of Heck-Matsuda Reactions.

Suzuki-Miyaura Type Couplings (Conceptual Extension from Aryl Diazoniums)

While direct examples utilizing this compound in Suzuki-Miyaura couplings are not extensively detailed in the provided search results, the reaction is well-established for other aryl diazonium salts and provides a conceptual framework. nih.gov The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium complex. urfu.ruresearchgate.net

The general mechanism involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. urfu.ru Given the reactivity of diazonium salts, they can serve as effective substitutes for aryl halides. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. urfu.ru For instance, the Suzuki-Miyaura coupling of 2-chlorobenzimidazole (B1347102) with boronic acids has been reported, demonstrating the feasibility of using benzimidazole (B57391) derivatives as substrates in this type of reaction. nih.gov

Sonogashira-Type Couplings with Alkynes

The Sonogashira reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted to use arenediazonium salts as the aryl source. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction is a fundamental method for the synthesis of substituted alkynes. mdpi.com

The use of arenediazonium salts in Sonogashira couplings has been reported, offering an alternative to aryl halides. wikipedia.org For example, the coupling of arenediazonium salts with terminal alkynes has been achieved using a combination of a palladium(II) chloride catalyst and a gold(I) chloride co-catalyst in the presence of an N-heterocyclic carbene (NHC) ligand. wikipedia.org This highlights the potential for this compound to act as the electrophilic partner in such transformations, leading to the formation of 2-alkynylbenzimidazoles. The reaction is valued for its ability to be conducted under mild conditions, often at room temperature. wikipedia.org

Alkyne SubstrateAryl ElectrophileCatalyst SystemBaseSolventTemperatureReference
Terminal AlkynesArenediazonium saltsPdCl₂/AuCl/IPr NHCDBMPAcetonitrileRT wikipedia.org
Phenylacetylene2-IodophenolBridged-bis(NHC)Pd(II)Et₂NHTHF100 °C nih.gov
Terminal AlkynesAryl HalidesNanosized MCM-41-Pd/CuI/PPh₃Various aminesDioxane80 °C mdpi.com

Table 2: Examples of Sonogashira-Type Couplings.

Borylation Reactions Catalyzed by Carbon Dots

A novel and environmentally friendly approach to the borylation of diazonium salts utilizes highly emissive and crystalline carbon dots as photocatalysts in water. nih.gov This method has been shown to be effective for a range of diazonium salts bearing both electron-donating and electron-withdrawing groups, affording moderate to good conversion efficiencies. nih.gov The use of carbon dots presents a green alternative to traditional metal complexes and organic dyes. nih.gov

This reaction is conceptually based on the Sandmeyer-type transformation where an amino group is converted to a boronic ester via a diazonium intermediate. rsc.org While the specific use of this compound is not explicitly detailed, the general applicability of the method to various diazonium salts suggests its potential for the synthesis of 2-borylbenzimidazoles. nih.govrsc.org

Arylation Reactions with Various Substrates

This compound can also be employed in direct arylation reactions, where it serves as the source of the benzimidazol-2-yl group that is introduced onto another molecule.

C-H Arylation Strategies

Direct C-H arylation has become an increasingly powerful strategy in organic synthesis as it avoids the need for pre-functionalization of the substrate. acs.org Arenediazonium salts are effective reagents in these transformations. For instance, the photocatalytic C-H arylation of various heteroarenes with heteroaryl diazonium salts has been demonstrated. acs.org

Arylating AgentSubstrateCatalyst/MediatorConditionsYield (%)Reference
Pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate (B81430)Furan (B31954)Eosin (B541160) YGreen light, MeCN/H₂O, 20°C77 (NMR) acs.org
Aryldiazonium SaltsTriazolo[5,1-c] wikipedia.orgurfu.ruCurrent time information in Chatham County, US.triazinesCopperMild conditionsup to 80 researchgate.net
Aryl Diazonium SaltsBenzo[b]thiophenesAg₂CO₃/Pd₂dba₃·CHCl₃HFIP, near RTup to 71 acs.org

Table 3: Examples of C-H Arylation Reactions.

Arylation of Heteroarenes

The direct C-H arylation of heteroarenes represents an atom-economical strategy for creating aryl-heteroaryl linkages, which are common motifs in pharmaceuticals and materials science. Aryl diazonium salts are effective precursors for this transformation, often activated by visible light photocatalysis. science.govrsc.org This method provides a transition-metal-free alternative for C-C bond formation. science.gov

While direct studies on this compound are specific, research on structurally related heteroaryl diazonium salts provides significant insight into their reactivity. For instance, various heteroaryl diazonium tetrafluoroborates have been successfully coupled with a range of heteroarenes under photoredox catalysis. nih.govacs.org The reaction typically involves treating the diazonium salt with the heteroarene partner in the presence of a photocatalyst, such as Eosin Y, under visible light irradiation. science.gov

Research has demonstrated the C-H arylation of diverse heteroarenes, including furan, thiophene, and their derivatives, with heteroaryl diazonium salts. nih.govacs.org For example, the reaction of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate with furan, 2-methylfuran, and ferrocene (B1249389) resulted in single arylation products in moderate yields. nih.govacs.org However, reactions with electron-rich heterocycles like 1H-indole and 1-methyl-1H-pyrrole were found to be challenging, often leading to the formation of polymeric byproducts instead of the desired arylated compounds. nih.govacs.org The choice of solvent and base can also be critical, with combinations like Pd(OAc)₂/Cs₂CO₃/PivOH in DMF being effective for certain couplings. acs.org

The following table summarizes representative examples of C-H arylation reactions between heteroaryl diazonium salts and various heteroarenes, illustrating the scope and typical yields of this methodology.

Diazonium Salt PrecursorHeteroareneCatalyst/ConditionsProduct(s)Yield (%)Reference(s)
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateFuranPhotocatalyst, Visible Light3-(Furan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine13-63 nih.gov, acs.org
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborateThiophenePhotocatalyst, Visible Light3-(Thiophen-2-yl)- and 3-(Thiophen-3-yl)- isomers (81:19)53 nih.gov, acs.org
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate1-tert-butoxycarbonyl-1H-pyrrolePhotocatalyst, Visible Light3-(Pyrrol-2-yl)- and 3-(Pyrrol-3-yl)- isomers (93:7)47 nih.gov, acs.org
1-Cyano-4-oxo-4H-quinolizine-3-diazonium tetrafluoroborateFuranPhotocatalyst, Visible Light1-Cyano-3-(furan-2-yl)-4-oxo-4H-quinolizine8-40 nih.gov, acs.org
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-diazonium tetrafluoroborateBenzenePhotocatalyst, Visible Light6-Phenyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine8-40 nih.gov, acs.org

Radical Cascade and Annulation Reactions

The generation of aryl radicals from this compound salts serves as an entry point for complex radical cascade and annulation reactions. These processes allow for the rapid construction of fused polycyclic systems, which are of significant interest in medicinal chemistry. nih.gov

A notable application is the synthesis of α-carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net This transformation is achieved through a visible-light-driven radical cyclization. The reaction proceeds under mild conditions, typically using an organic dye as a photocatalyst and blue LEDs as the light source, and demonstrates excellent functional group tolerance. researchgate.net The proposed mechanism involves the photocatalytically generated benzimidazolyl radical, which then engages in a cascade cyclization with an appropriate coupling partner, such as an α-carbonyl alkyl bromide. researchgate.net

Similarly, multicomponent cascade reactions have been developed to synthesize sulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones. nih.gov These reactions utilize a diazonium salt, a sulfur dioxide surrogate like sodium metabisulfite, and an alkyne. The process is promoted by visible light and is notable for being transition-metal-free. It facilitates the formation of two carbon-sulfur bonds and one carbon-carbon bond in a single operation. nih.gov Diazonium salts are advantageous in these photochemically-induced reactions due to their low redox potential. nih.gov

Annulation reactions involving benzimidazole derivatives can also lead to the formation of fused ring systems. For example, the Robinson annulation of benzimidazole chalcones with ethyl acetoacetate (B1235776) under microwave irradiation yields cyclized products, demonstrating a pathway to construct cyclohexenone-fused benzimidazoles. researchgate.net Other methods for synthesizing benzimidazo[2,1-a]isoquinolines involve copper- or palladium-catalyzed intramolecular C-H activation and cyclization of appropriately substituted benzimidazole precursors. nih.gov

The table below presents findings from studies on radical cascade and annulation reactions for the synthesis of benzimidazole-fused heterocycles.

Reactant(s)Catalyst/ConditionsProduct Core StructureYield (%)Reference(s)
2-(2-alkynylphenyl)-1H-benzimidazole, α-carbonyl alkyl bromidefac-Ir(ppy)₃, Blue LEDs, DMFα-Carbonyl alkyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-oneup to 92 researchgate.net
2-(2-alkynylphenyl)-1H-benzimidazole, Sodium metabisulfite, Aryl diazonium saltVisible Light, PhotocatalystSulfonylated benzimidazo[2,1-a]isoquinolin-6(5H)-oneNot specified nih.gov
1-Substituted-2-cinnamoylbenzimidazole, Ethyl acetoacetateNa₂CO₃, Microwave4-(1H-Benzimidazol-2-yl)-2-oxo-6-phenyl-cyclohex-3-enecarboxylic acid ethyl esterNot specified researchgate.net
2-(2-Bromophenyl)-1H-benzimidazole, DibenzoylmethaneCuI, Cs₂CO₃Benzimidazo[2,1-a]isoquinoline69-85 nih.gov
N-StyrylbenzimidazolesPdCl₂, Cu(OAc)₂Benzimidazo[2,1-a]isoquinoline32-75 nih.gov

Applications of 1h Benzimidazole 2 Diazonium in C N and Other Heteroatom Bond Formations

Synthesis of Novel Nitrogen Heterocycles Using Diazonium Salts as Nitrogen Sources

The diazonium group is a valuable synthon in heterocyclic chemistry, enabling the construction of various nitrogen-containing rings through cyclization and coupling reactions.

1H-Benzimidazole-2-diazonium salts can be utilized to build more complex, fused heterocyclic systems. In one notable synthesis, a benzimidazole-2-diazonium salt is coupled with 2-benzimidazoleacetonitrile. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization in refluxing pyridine (B92270) to produce 1,2,4-triazino[4,3-a]benzimidazole. arkat-usa.org This method provides a direct route to annulated benzimidazole (B57391) derivatives where the diazonium salt is the source of two nitrogen atoms in the newly formed triazine ring. arkat-usa.orgsemanticscholar.org

Further reaction of the resulting fused system, for example with ethyl chloroformate, can lead to even more complex polyheterocycles. arkat-usa.org Similarly, the diazonium salt prepared from 2-amino-1H-benzimidazole can be coupled with enaminones to yield fused systems like 1,2,4-triazino[4,3-a]benzimidazole derivatives. researchgate.net

Table 1: Synthesis of Fused Benzimidazoles

Reactant 1 Reactant 2 Product Reference(s)
Benzimidazole-2-diazonium salt 2-Benzimidazoleacetonitrile 1,2,4-Triazino[4,3-a]benzimidazole arkat-usa.org

The versatility of benzimidazole diazonium salts extends to the synthesis of a variety of other important nitrogen heterocycles.

Indoles : While direct synthesis of the indole (B1671886) core using this compound as the primary nitrogen source is less common, related methodologies highlight the role of diazonium salts in indole chemistry. For instance, Heck-Matsuda arylation between arenediazonium salts and methyl acrylate (B77674) is a key step in forming 2-carbomethoxy-3-aryl-indoles. openmedicinalchemistryjournal.com A nucleophilic substitution reaction involving 1-methyl-1H-benzimidazole-2-acetonitrile has also been used to produce a condensed indole derivative. kau.edu.saresearchgate.net

Pyrazoles : Benzimidazole-pyrazole compounds can be synthesized from diazotized benzimidazole derivatives. nih.gov In a representative reaction, 4-(1H-benzimidazol-2-yl)benzenamine is diazotized and then treated with ethyl acetoacetate (B1235776) to form a hydrazono intermediate. This intermediate undergoes dehydrative cyclization with hydrazine (B178648) hydrochlorides to yield the corresponding benzimidazole-pyrazole products. nih.gov Another approach involves the reaction of substituted phenyl hydrazono-malononitrile compounds, prepared via diazonium salt coupling, with phenyl hydrazine to produce pyrazole (B372694) derivatives linked to other heterocycles. hilarispublisher.com The condensation reaction of hydrazines with α,β-unsaturated carbonyl compounds remains one of the most utilized methods for pyrazole synthesis. longdom.org

Cinnolines : Substituted cinnoline (B1195905) benzimidazole derivatives are synthesized in a multi-step process that begins with the formation of a diazonium salt from a substituted aniline (B41778). pnrjournal.comresearchgate.net The diazonium salt is reacted with cyanoacetamide to produce a hydrazono intermediate. This intermediate is then treated with anhydrous aluminum chloride in chlorobenzene (B131634) to induce cyclization, forming a 4-aminocinnoline-3-carboxamide. Finally, this cinnoline derivative is reacted with an o-chloro benzimidazole to yield the target substituted 4-(benzimidazolyl)cinnoline-3-carboxamide. researchgate.net

Triazoles : 1,2,3-Triazoles linked to a benzimidazole core have been synthesized via copper-catalyzed "click" chemistry. frontiersin.orgnih.gov This process involves the reaction of a terminal alkyne, such as 2-(prop-2-yn-1-ylthio)-1H-benzimidazole, with an azide (B81097) derivative. The required azides are often synthesized from corresponding aryl amines via the generation of arene-diazonium salts. frontiersin.org Fused triazole systems, such as 1,2,4-triazolo[5,1-c]-1,2,4-triazines, can also be formed by coupling the diazonium salt of an aminotriazole with a benzimidazole derivative, followed by intramolecular cyclization of the resulting hydrazone. kau.edu.saresearchgate.net

Tetrazoles are a significant class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The synthesis of tetrazoles can be achieved through various routes involving diazonium salts. Although many methods exist, a common strategy is the [2+3] cycloaddition of nitriles with azides. nih.govcore.ac.uk Aryl diazonium salts can serve as precursors to the required azide or can be used in alternative pathways. One method involves the coupling of diazonium salts with diformyl hydrazide, though this can result in poor yields. acs.org More efficient, modern methods use reagents like FSO₂N₃ to transform amidines, which can be derived from nitriles, into tetrazoles under mild aqueous conditions. organic-chemistry.org The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide is another established method. organic-chemistry.org

Amination Reactions via Halogen-Atom Transfer

A modern, transition-metal-free method for C-N bond formation utilizes diazonium salts in a halogen-atom transfer (XAT) process. nih.govnih.gov This reaction provides an efficient pathway to synthesize primary, secondary, and tertiary alkyl amines from alkyl iodides and diazonium salts. In this mechanism, the diazonium salt serves a dual role: it acts as an initiator to generate an aryl radical, which then abstracts an iodine atom from the alkyl iodide to produce a reactive alkyl radical. This alkyl radical subsequently couples with another diazonium cation to form the final aminated product, typically an azo compound that can be further converted. nih.govnih.gov This method is promoted by a simple base like cesium carbonate and avoids the harsh conditions or metal catalysts often required in traditional C-N bond-forming reactions. nih.gov

Formation of Azo Compounds and Their Derivatives

The coupling of diazonium salts with electron-rich aromatic compounds, known as azo coupling, is a fundamental reaction for producing azo compounds. researchgate.net this compound and its derivatives are readily employed in these reactions to synthesize a wide range of benzimidazole-containing azo dyes and other functional molecules. ijpbs.comresearchgate.nettubitak.gov.tr

The general procedure involves diazotizing an amino-benzimidazole derivative, such as 4-(1H-benzimidazol-2-yl)aniline or 2-aminobenzimidazole (B67599), using sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). ijpbs.comtubitak.gov.trajchem-a.com The resulting diazonium salt solution is then added to a basic solution of a coupling partner, which can be a phenol (B47542), aniline, naphthol, or another activated aromatic or heterocyclic compound. ijpbs.comresearchgate.net The reaction is typically buffered to a slightly acidic or neutral pH to facilitate the coupling. derpharmachemica.comekb.eg This methodology has been used to synthesize diverse azo derivatives with varied substitution patterns, which have applications as dyes and potential bioactive agents. tubitak.gov.trekb.eg

Table 2: Examples of Azo Compounds from Benzimidazole Diazonium Salts

Diazonium Source Coupling Partner Resulting Azo Compound Class Reference(s)
4-(1H-benzimidazol-2-yl)aniline Substituted 3-cyano-2-pyridones Azo dyes with pyridone and benzimidazole moieties tubitak.gov.tr
2-Amino benzimidazole Quinoline-8-ol Azo-moiety for metal complexation ajchem-a.com
4-(1H-benzimidazol-2-yl) aniline Various phenols and amines Substituted {4-(1H-benzimidazol-2-yl) phenyl} diazenyl derivatives ijpbs.com
Hydrazide of 2-(1H-benzo[d]imidazol-2-yl)phenol Aromatic hydroxyl compounds Azo derivatives of benzimidazole researchgate.net

Heteroatom Substitution Reactions (e.g., thiocyanation, halogenation)

The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the introduction of various functional groups, including halogens and pseudohalogens, onto the benzimidazole ring at the 2-position.

Halogenation : The synthesis of 2-halo-benzimidazoles can be achieved by treating the this compound salt with the appropriate copper(I) halide (e.g., CuCl, CuBr). This is a classic Sandmeyer reaction that provides a reliable route to 2-chloro- and 2-bromo-1H-benzimidazole. Selective halogenation is a key step in the synthesis of many complex benzimidazole derivatives. jyoungpharm.org

Thiocyanation : A Sandmeyer-type reaction can also be used to introduce a thiocyanate (B1210189) group (-SCN). This typically involves reacting the diazonium salt with a thiocyanate salt, such as potassium or sodium thiocyanate, often in the presence of a copper catalyst. This provides a pathway to 2-thiocyanato-1H-benzimidazole, which is a valuable intermediate for further synthetic transformations.

Catalytic Roles and Material Science Intersections of 1h Benzimidazole 2 Diazonium

Catalyst Design and Immobilization via Diazonium Grafting

The covalent attachment of molecular entities to solid supports is a cornerstone of heterogeneous catalysis, preventing catalyst leaching, facilitating separation, and enhancing stability. Diazonium salt chemistry, in this context, provides a robust method for creating strong, covalent bonds between a catalyst or a catalyst-supporting ligand and a variety of surfaces.

The principle of surface modification using diazonium salts has been demonstrated, providing a foundation for its application in catalysis. Research on related compounds, such as 2-mercaptobenzimidazole diazonium salts, has shown that these molecules can be electrochemically grafted onto surfaces like indium tin oxide (ITO) electrodes. rsc.orgrsc.org This process involves the electrochemical reduction of the diazonium salt, which generates a radical species that subsequently forms a covalent bond with the surface. rsc.org This technique results in the formation of thin, well-adhered molecular films. rsc.org

This grafting methodology can be conceptually extended to catalytic materials. By modifying the benzimidazole (B57391) core with catalytically active functional groups or by using the grafted benzimidazole layer as a platform for further functionalization, it is possible to tailor the surface properties of catalyst supports. The stability of the bond formed through diazonium grafting is a significant advantage, potentially leading to more durable catalytic systems. mdpi.com

Table 1: Parameters for Electrochemical Grafting of Benzimidazole Diazonium Salts

Parameter Description Relevance to Catalyst Design
Electrolyte Composition The choice of electrolyte can influence the ionic conductivity of the solution and the efficiency of the grafting process. rsc.org Optimizing electrolyte conditions can ensure uniform and dense catalyst immobilization on the support.
Number of Cycles (CV) In cyclic voltammetry-based grafting, the number of cycles can control the thickness of the grafted molecular layer. rsc.org This allows for precise control over the catalyst loading and the architecture of the catalytic surface.

| Surface Coverage | The amount of molecular species grafted onto the surface can be quantified, indicating the density of the immobilized layer. rsc.org | High surface coverage can lead to a higher concentration of active sites and potentially enhanced catalytic activity. |

This table is based on data from the electrochemical grafting of 2-mercaptobenzimidazole diazonium salts and is presented as a model for how 1H-Benzimidazole-2-diazonium could be similarly applied in catalyst design.

The formation of heterogeneous catalysts via diazonium grafting can be envisioned through several approaches. One method involves the direct grafting of a benzimidazole-based catalyst onto a support. If the this compound moiety is part of a larger molecule with catalytic activity, the diazonium group can serve as an anchor.

Alternatively, the grafted benzimidazole layer can be used to immobilize catalytically active metal nanoparticles. The organic layer formed from the diazonium salt can prevent the agglomeration of nanoparticles, leading to smaller, more stable, and potentially more active catalytic sites. mdpi.com The benzimidazole unit itself, with its nitrogen atoms, can act as a ligand to coordinate with metal centers, further stabilizing the nanoparticles and influencing their catalytic properties. The strong covalent linkage provided by the diazonium grafting method is expected to result in catalysts with greater stability compared to those prepared by simple adsorption. mdpi.com

Photoredox Catalysis Involving Heterocyclic Diazonium Salts

Aryl diazonium salts are recognized as valuable reagents in organic synthesis, particularly in photoredox catalysis where they can serve as sources of aryl radicals under mild conditions. researchgate.net While much of the research has centered on benzenediazonium salts, the principles are applicable to their heterocyclic analogues.

In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a diazonium salt. This reduction of the diazonium cation leads to the formation of an aryl radical and the release of dinitrogen gas. This highly reactive aryl radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The application of heterocyclic diazonium salts in this context allows for the introduction of complex heterocyclic moieties into organic molecules. Although specific studies detailing the use of this compound in photoredox catalysis are not prevalent, the general mechanism provides a framework for its potential application. The benzimidazolyl radical that would be generated from this compound could be a valuable intermediate for the synthesis of novel benzimidazole-containing compounds, which are of significant interest in medicinal chemistry and material science.

Development of Functional Materials and Sensors (Conceptual Extension)

The ability to form stable, covalently bonded layers on conductive surfaces makes benzimidazole diazonium salts attractive candidates for the development of functional materials and sensors. The electrochemical grafting of 2-mercaptobenzimidazole diazonium salts to create molecular junctions for energy storage applications highlights this potential. rsc.org

This concept can be extended to the fabrication of chemical and biological sensors. A surface modified with this compound could be designed to selectively interact with specific analytes. The benzimidazole core can be functionalized to act as a recognition element, and the binding event could be transduced into a measurable signal (e.g., electrochemical, optical).

Furthermore, diazonium chemistry can be a pathway to novel polymers. While polybenzimidazoles are typically synthesized through the polycondensation of tetraamines and dicarboxylic acid derivatives, the reactivity of the diazonium group could potentially be harnessed for polymerization reactions, leading to new materials with the desirable thermal and chemical stability characteristic of polybenzimidazoles. researchgate.netvt.edursc.org These materials could find applications as membranes for gas separation or in high-temperature fuel cells. vt.edursc.org

Table 2: Potential Applications in Functional Materials

Application Area Conceptual Role of this compound Potential Advantages
Electrochemical Sensors Surface modification of electrodes to create a recognition layer for specific analytes. Covalent attachment for enhanced sensor stability and longevity. Tunable surface chemistry.
Functional Polymers Monomer or precursor in polymerization reactions to form novel polybenzimidazoles or related polymers. Introduction of specific functionalities; potential for new polymer architectures and properties.

| Molecular Electronics | Formation of well-defined molecular layers on conductive substrates for use in electronic components. | Precise control over layer thickness and composition. High stability of the grafted layer. |

Spectroscopic Characterization and Computational Insights for 1h Benzimidazole 2 Diazonium

In Situ Spectroscopic Monitoring of Formation and Reactions

Real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient species. For the formation and subsequent reactions of 1H-Benzimidazole-2-diazonium, in situ spectroscopic techniques are particularly powerful.

FTIR-ATR Spectroscopy for Reaction Progression Analysis

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a robust technique for monitoring the progress of chemical reactions in real-time. mdpi.comnih.govnih.gov This method allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. mdpi.comnih.gov

In the context of the formation of this compound from its corresponding amine, in situ FTIR-ATR can track the disappearance of the primary amine bands and the appearance of the characteristic diazonium group (-N≡N⁺) stretching vibration. This provides precise data on reaction initiation, progression, and completion. mdpi.comnih.gov Studies on similar aryl diazonium salt formations have demonstrated the utility of this approach in optimizing reaction parameters and ensuring reaction completion, thereby avoiding the need for traditional offline analyses like HPLC or TLC. mdpi.comnih.gov

The diazotization of 2-aminobenzimidazole (B67599), for instance, can be monitored by observing the changes in the infrared spectrum. The initial spectrum would show characteristic peaks for the benzimidazole (B57391) ring and the amino group. orientjchem.orgresearchgate.net As the reaction with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic media) proceeds, the distinctive strong absorption band of the diazonium group emerges. derpharmachemica.com The monitoring of these spectral changes allows for a detailed kinetic analysis of the reaction. mdpi.com

Table 1: Representative FTIR Data for Diazonium Salt Formation

Functional Group Reactant/Product Characteristic Wavenumber (cm⁻¹) Observation during Reaction
N-H (stretch) 2-Aminobenzimidazole ~3400-3200 Disappearance
-N≡N⁺ (stretch) This compound ~2300-2200 Appearance
C=N (stretch) Benzimidazole Ring ~1630-1590 Shift/Intensity Change

Note: The exact wavenumbers can vary depending on the specific substitution and solvent conditions.

Raman Spectroscopy for Bond Formation Elucidation

Raman spectroscopy, a complementary vibrational spectroscopy technique, is particularly adept at identifying and characterizing symmetric non-polar bonds, making it well-suited for studying the formation of the diazonium functional group. nih.govacs.org The N≡N triple bond in a diazonium salt gives rise to a strong and characteristic Raman scattering peak. ifremer.fr

The formation of the this compound cation can be unequivocally confirmed by the appearance of a new, intense band in the Raman spectrum, typically in the 2285-2305 cm⁻¹ region, which is assigned to the N≡N stretching vibration. ifremer.fr The absence of this peak in the SERS (Surface-Enhanced Raman Spectroscopy) spectra of grafted diazonium salts on gold nanostructures provides strong evidence of successful grafting and the loss of the diazonium group. ifremer.fr

Furthermore, Raman spectroscopy can provide detailed information about the structural changes in the benzimidazole ring upon diazotization. Shifts in the vibrational modes of the aromatic ring can indicate changes in the electronic distribution and geometry of the molecule. nih.gov The combination of Raman spectroscopy with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive understanding of the vibrational modes and confirm the successful formation of the target compound. nih.gov

Advanced NMR Spectroscopic Techniques for Structural Elucidation (General)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ethernet.edu.et While the inherent instability of many diazonium salts can present challenges for NMR analysis, advanced techniques provide crucial structural information. nih.gov

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between the benzimidazole ring protons and carbons and the nitrogen atoms of the diazonium group, further confirming the structure. nih.gov

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to understand the electronic structure, reactivity, and reaction mechanisms of chemical species like this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a highly effective computational method for studying the properties of organic molecules. nih.goveurjchem.com DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies (for comparison with FTIR and Raman data), and electronic properties. mdpi.comdergipark.org.tr

For this compound, DFT calculations can be used to:

Calculate vibrational frequencies: Theoretical vibrational spectra can be generated and compared with experimental FTIR and Raman spectra to aid in the assignment of spectral bands. mdpi.com

Analyze the electronic structure: The distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential can be calculated. eurjchem.com This information is crucial for understanding the reactivity of the diazonium salt, for example, by identifying the most electrophilic sites.

Predict reactivity: DFT can be used to calculate various reactivity descriptors, which can help in predicting how the molecule will behave in different chemical reactions.

Table 2: Representative DFT-Calculated Properties for a Diazonium Compound

Property Calculated Value Significance
HOMO Energy e.g., -7.5 eV Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy e.g., -2.1 eV Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap e.g., 5.4 eV Relates to the electronic excitability and chemical reactivity of the molecule.

Note: The values presented are illustrative and would need to be calculated specifically for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. vietnamjournal.ru For the formation and subsequent reactions of this compound, computational studies can be employed to:

Map the reaction pathway: The energy profile of the reaction can be calculated, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism.

Calculate activation energies: The energy barriers for different steps in the reaction can be determined, providing insights into the reaction kinetics.

Investigate the role of catalysts or solvents: The influence of other species on the reaction mechanism and energetics can be modeled.

Explore competing reaction pathways: Computational modeling can help to understand why certain products are formed preferentially over others.

For example, the diazotization of 2-aminobenzimidazole can be modeled to understand the stepwise process of the reaction with the diazotizing agent, including the formation of the N-nitroso intermediate and its subsequent conversion to the diazonium salt. questjournals.org Similarly, the mechanisms of subsequent reactions of the this compound salt, such as Sandmeyer or Heck-type reactions, can be elucidated through detailed computational modeling. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions (Conceptual Extension)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules and their interactions at an atomistic level. For a reactive and potentially unstable species like this compound, MD simulations offer a theoretical framework to understand its intermolecular interactions in various environments, which are challenging to probe experimentally. This section conceptually extends the application of MD simulations to elucidate the non-covalent forces governing the behavior of this compound in a condensed phase.

The primary goal of applying MD simulations to the this compound system would be to characterize the nature and dynamics of the intermolecular forces between a central diazonium molecule and its surrounding counterparts or solvent molecules. These simulations would involve numerically solving Newton's equations of motion for a system of atoms, where the forces are derived from a potential energy function, commonly referred to as a force field.

Conceptual Simulation Setup:

A typical MD simulation would begin with the construction of a simulation box containing a number of this compound molecules, often with a suitable counter-ion and explicit solvent molecules if a solution phase is being modeled. The initial positions and velocities of the atoms would be defined, and the system would be subjected to an equilibration phase to reach the desired temperature and pressure. Following equilibration, a production run would be carried out to generate a trajectory of atomic positions and velocities over time. Analysis of this trajectory would provide insights into the structural and dynamic properties of the system.

Key Intermolecular Interactions to Investigate:

The intermolecular interactions involving the this compound cation are expected to be multifaceted, primarily driven by its distinct structural features: the positively charged diazonium group (-N≡N⁺) and the aromatic benzimidazole core.

Ion-Dipole and Ion-Ion Interactions: The localized positive charge on the diazonium group would lead to strong electrostatic interactions. In the presence of polar solvents like water or acetonitrile, strong ion-dipole interactions would dominate the solvation shell structure. If a counter-ion is explicitly included in the simulation, ion-ion interactions will also be a key feature, influencing the formation of ion pairs or larger aggregates.

Hydrogen Bonding: The imidazole (B134444) N-H group is a potent hydrogen bond donor. MD simulations could quantify the dynamics of hydrogen bond formation and breaking between the N-H group of one molecule and the nitrogen atoms of the benzimidazole ring or the diazonium group of a neighboring molecule.

π-π Stacking: The planar benzimidazole ring system facilitates π-π stacking interactions between molecules. These interactions, arising from the alignment of the aromatic rings, would contribute significantly to the cohesion and potential self-assembly of this compound molecules in non-polar environments or in the solid state.

Potential Research Findings from MD Simulations:

Analysis of the MD trajectory would yield detailed information on the structure and energetics of the intermolecular interactions. Key metrics that would be extracted from such a simulation are conceptually outlined below.

Interaction Type Simulated System Component Potential Metric/Finding from MD Simulation
Ion-DipoleDiazonium group and polar solventRadial distribution function (RDF) showing the solvation shell structure.
Hydrogen BondingImidazole N-H and acceptor atomsHydrogen bond lifetime and population analysis.
π-π StackingBenzimidazole ringsAnalysis of intermolecular distances and orientations between aromatic rings.
Ion PairingDiazonium cation and counter-ionPotential of Mean Force (PMF) calculation to determine the free energy of association.

While specific MD simulation studies on this compound are not extensively reported in the public literature, computational studies on related benzimidazole derivatives provide a strong basis for the conceptual framework described. For instance, MD simulations have been effectively used to study ligand-protein interactions of benzimidazole-containing compounds, highlighting the importance of hydrogen bonding and hydrophobic interactions. ahievran.edu.tr Similarly, computational studies on other diazonium salts have provided insights into their stability and reactivity. The application of these established computational methodologies to this compound would undoubtedly provide a deeper understanding of its chemical behavior.

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Reactivity Modes for 1H-Benzimidazole-2-diazonium

While traditionally used in Sandmeyer-type reactions to introduce a range of substituents, the this compound cation is a gateway to a much broader spectrum of chemical transformations. Future research will likely focus on harnessing its reactivity in less conventional ways, moving beyond simple displacement of the dinitrogen group.

One promising avenue is its use in photoredox catalysis . Aryl diazonium salts are excellent precursors for generating aryl radicals under mild, visible-light-mediated conditions. researchgate.netteknoscienze.com This approach could be applied to this compound to forge new carbon-carbon and carbon-heteroatom bonds, which are challenging to form using traditional methods. researchgate.net For instance, photoredox-catalyzed reactions could enable the direct C-H arylation of heteroarenes, the amino-arylation of alkenes, or the borylation of the benzimidazole (B57391) core. researchgate.netnih.gov

Another emerging area is the participation of the diazonium salt in cycloaddition reactions where the N₂ unit is retained. sci-hub.seresearchgate.net Rather than being lost as dinitrogen gas, the diazonium group can act as a synthon to construct new N-containing heterocycles. sci-hub.seresearchgate.net Research into [3+2] cycloadditions with nitrile ylides or other 1,3-dipoles could lead to novel, fully substituted 1,2,4-triazoles fused or linked to the benzimidazole scaffold. acs.org This strategy offers a highly atom-economical route to complex heterocyclic systems. sci-hub.se

Furthermore, the generation of highly reactive arylium cations from benzimidazole-2-diazonium salts under specific conditions could be explored for novel electrophilic reactions. arkat-usa.org The controlled decomposition of the diazonium salt could provide a pathway for unique cyclization and functionalization reactions. arkat-usa.org The exploration of these reactivity modes will significantly broaden the synthetic toolbox available for modifying the benzimidazole scaffold.

Table 1: Potential Novel Reactivity Modes

Reactivity Mode Potential Transformation Key Advantages
Photoredox Catalysis Generation of benzimidazol-2-yl radicals for C-C, C-N, C-S, C-B bond formation. researchgate.netresearchgate.net Mild reaction conditions, high functional group tolerance, access to radical pathways. nih.gov
Cycloaddition Reactions [3+2] cycloadditions to form novel triazoles or other N-heterocycles. sci-hub.seacs.org Atom economy (retention of N₂ unit), direct access to complex fused systems. researchgate.net
Radical Cascade Reactions Initiation of radical cyclization cascades to build polycyclic structures. nih.gov Rapid increase in molecular complexity from simple precursors.
Arylium Cation Generation Use in novel electrophilic aromatic substitution or cyclization reactions. arkat-usa.org Access to highly reactive intermediates for challenging bond formations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability of many diazonium salts presents significant safety and scalability challenges in traditional batch chemistry. advion.com Continuous flow chemistry offers a powerful solution to these problems by enabling the in situ generation and immediate consumption of reactive intermediates in a controlled microreactor environment. arkat-usa.orgnih.gov

Future research should focus on developing robust flow-based procedures for the synthesis and subsequent functionalization of this compound. advion.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance selectivity and yield while minimizing the risks associated with the accumulation of explosive diazonium species. nih.gov A continuous flow setup could telescope the diazotization of 2-aminobenzimidazole (B67599) with a subsequent cross-coupling reaction, streamlining the synthesis of diverse benzimidazole derivatives. arkat-usa.orguc.pt

Beyond flow chemistry, the integration with automated synthesis platforms represents the next frontier. nih.gov These platforms, sometimes referred to as "chemputers," can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. researchgate.net By developing protocols for this compound chemistry that are compatible with automated systems, researchers could rapidly screen a wide array of coupling partners and reaction conditions. This high-throughput experimentation would accelerate the discovery of new reactions and the synthesis of libraries of novel benzimidazole-based compounds for biological screening. bohrium.com

Table 2: Technological Integration Strategies

Technology Application to this compound Key Advantages
Flow Chemistry In situ generation and immediate use of the diazonium salt in a continuous reactor. advion.comnih.gov Enhanced safety, precise reaction control, improved scalability and reproducibility. arkat-usa.org
Automated Synthesis High-throughput screening of reaction conditions and coupling partners. researchgate.net Accelerated discovery of new transformations, rapid library synthesis for drug discovery. nih.gov
In-line Analysis Integration of spectroscopic tools (e.g., MS, IR) into flow setups for real-time monitoring. Immediate feedback for process optimization and mechanistic studies.

Development of Sustainable and Waste-Minimizing Synthetic Routes

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using renewable resources. Future work on this compound chemistry should prioritize the development of more sustainable synthetic protocols.

This begins with the synthesis of the 2-aminobenzimidazole precursor and extends to the diazotization step itself. Research into green diazotization methods that avoid the use of strong mineral acids and nitrite (B80452) salts is crucial. Alternative diazotizing agents like methyl nitrite or the use of recyclable, solid-supported acid catalysts such as clays (B1170129) could offer more environmentally benign pathways. daneshyari.comscirp.orgresearchgate.net Another innovative approach involves recycling nitrogen dioxide (NO₂) from industrial waste streams as a reagent for diazotization, turning a pollutant into a valuable chemical feedstock. chemistryviews.org

Furthermore, minimizing waste involves designing highly efficient, atom-economical reactions. The aforementioned cycloaddition reactions, where the nitrogen atoms are incorporated into the final product, are excellent examples of this principle. sci-hub.se Additionally, performing reactions in greener solvents like water or under solvent-free conditions would significantly reduce the environmental footprint of synthetic sequences involving this compound.

Table 3: Green Chemistry Approaches

Area of Focus Sustainable Strategy Anticipated Benefit
Diazotization Reagents Use of methyl nitrite or n-butyl nitrite. scirp.org Avoids strong acids and formation of corrosive byproducts.
Catalysis Employing reusable solid acid catalysts (e.g., clays) for diazotization. daneshyari.comresearchgate.net Reduces catalyst waste, simplifies purification.
Waste Valorization Utilizing waste NO₂ gas streams as a diazotizing agent. chemistryviews.org Recycles industrial byproducts, reduces pollution.
Solvent Use Development of protocols in aqueous media or under solvent-free conditions. Minimizes use of volatile organic compounds (VOCs).
Atom Economy Prioritizing reactions like cycloadditions that incorporate the N₂ unit. sci-hub.se Maximizes the incorporation of starting material atoms into the product.

Design of Highly Selective and Stereoselective Transformations

The synthesis of molecules with precisely controlled three-dimensional structures is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. A key future direction for this compound chemistry is the design of highly selective reactions, including stereoselective transformations.

This includes achieving high regioselectivity in coupling reactions. For benzimidazole substrates with multiple potential reaction sites, developing catalytic systems that can direct the coupling reaction specifically to the C2-position via the diazonium intermediate is essential.

More advanced is the challenge of stereoselectivity . The benzimidazole scaffold can be a component of chiral molecules, including those with axial chirality (atropisomers), which arises from hindered rotation around a single bond. bohrium.comrsc.org While the direct enantioselective functionalization of a diazonium salt is challenging, this compound could be a key intermediate in synthetic sequences that generate chiral products. For example, it could be used to synthesize N-N axially chiral biaryl benzimidazoles, a novel class of atropisomers with potential applications in catalysis and medicinal chemistry. bohrium.comresearchgate.net Research could focus on palladium-catalyzed enantioselective reactions where a chiral ligand controls the stereochemical outcome of a coupling reaction involving the benzimidazole-2-diazonium salt. researchgate.net The development of catalytic asymmetric reactions using this versatile intermediate would open the door to a vast new chemical space of enantioenriched benzimidazole derivatives.

Table 4: Strategies for Selective Synthesis

Selectivity Type Research Goal Potential Method
Regioselectivity Selective functionalization at the C2 position over other positions on the benzimidazole ring system. Catalyst- and ligand-controlled cross-coupling reactions.
Enantioselectivity Asymmetric synthesis of chiral benzimidazole derivatives. Use of chiral catalysts in coupling reactions to create stereogenic centers.
Atropisomerism Enantioselective synthesis of axially chiral N-N or C-N benzimidazole atropisomers. bohrium.com Palladium-catalyzed asymmetric amination or coupling reactions using chiral ligands. researchgate.net
Diastereoselectivity Control of relative stereochemistry in reactions forming multiple stereocenters. Substrate-controlled or catalyst-controlled additions to chiral benzimidazole derivatives.

Q & A

Q. What are the key steps in synthesizing 1H-benzimidazole-2-diazonium derivatives, and how are intermediates characterized?

The synthesis typically begins with o-phenylenediamine, which undergoes cyclization with carbon disulfide in ethanol under basic conditions (e.g., KOH) to form 1H-benzo[d]imidazole-2-thiol. Subsequent treatment with hydrazine hydrate yields 2-hydrazinyl-1H-benzimidazole. Diazonium salts are then formed via diazotization under acidic conditions. Structural confirmation of intermediates relies on IR spectroscopy (e.g., S-H stretches at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and NMR (δ12.31 for S-H protons in ¹H-NMR; aromatic carbons at δ115–151 in ¹³C-NMR) .

Q. How are spectroscopic techniques applied to validate the structure of benzimidazole-diazonium intermediates?

IR spectroscopy identifies functional groups like -NH (3464 cm⁻¹) and -C=N (benzimidazole ring, ~1600 cm⁻¹). ¹H-NMR resolves aromatic protons (δ6.8–7.5) and hydrazine NH signals (δ10.93). Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M+H]⁺ peaks matching theoretical masses) .

Q. What are common synthetic challenges in benzimidazole-diazonium chemistry, and how are they addressed?

Challenges include controlling regioselectivity during cyclization and stabilizing diazonium intermediates. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using stabilizing agents (e.g., glacial acetic acid for diazotization) improve yields. Purity is ensured via elemental analysis (deviations <±0.4%) .

Advanced Research Questions

Q. How can multi-component reactions (MCRs) streamline the synthesis of functionalized benzimidazole-diazonium derivatives?

MCRs, such as base-promoted sequential coupling, enable rapid assembly of N-thiomethyl or aryl-substituted benzimidazoles. For example, combining o-phenylenediamine, aldehydes, and thiourea in methanol under basic conditions yields hybrids like 2-(1H-benzimidazol-2-yl)thioacetamides. This approach reduces isolation steps and improves atom economy .

Q. What methodologies are used to evaluate the biological activity of benzimidazole-diazonium compounds?

In vitro assays include:

  • Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents.
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) against bacterial/fungal strains.
  • Molecular docking : Targeting enzymes like GABA-AT or microbial DHFR. Compounds are prioritized based on binding affinity (e.g., docking scores ≤−8.0 kcal/mol) .

Q. How do computational methods (e.g., DFT) aid in understanding benzimidazole-diazonium reactivity?

Density functional theory (B3LYP/6-31G*) calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These predict electrophilic/nucleophilic sites, guiding functionalization strategies. For example, electron-deficient diazonium groups favor coupling at aromatic C-H positions .

Q. What strategies enhance the stability of diazonium intermediates for downstream applications?

  • Low-temperature diazotization : Conduct reactions at 0–5°C to minimize decomposition.
  • In situ generation : Use diazonium salts immediately in coupling reactions (e.g., Sandmeyer or Heck-type reactions).
  • Solid-supported synthesis : Immobilize intermediates on resins to reduce side reactions .

Q. How are green chemistry principles applied to benzimidazole-diazonium synthesis?

  • Solvent selection : Replace ethanol/MeOH with PEG-400 or water.
  • Catalyst-free cyclization : Utilize microwave-assisted heating for energy-efficient cyclocondensation.
  • CO₂ utilization : Cyclize o-phenylenediamines with CO₂/H₂ to form benzimidazoles, avoiding toxic reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.